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Compound of Interest

Compound Name: 1-Chloro-3-nitrobenzene

Cat. No.: B092001

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
chloro-3-nitrobenzene, a compound of interest in various chemical and pharmaceutical
research domains. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 1-chloro-3-nitrobenzene.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 1-chloro-3-nitrobenzene exhibits distinct signals for the aromatic
protons. The chemical shifts (d) are reported in parts per million (ppm) relative to a standard
reference.
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Proton Assignment

Chemical Shift (5) in

o Coupling Constant
Multiplicity

ppm (J) in Hz
H-2 8.215 - 8.232 Doublet of doublets J=202-214
H-4 8.128 - 8.13 Triplet
H-5 7.674-7.678 Triplet J=8.04-8.29
H-6 7.496 - 7.530 Doublet of doublets

Note: Data compiled from various sources, and slight variations in chemical shifts may be

observed depending on the solvent and instrument frequency.[1]

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment

Chemical Shift (d) in ppm

C-1 (C-Cl) 135.2
C-2 (C-H) 124.7
C-3 (C-NOz2) 148.6
C-4 (C-H) 121.2
C-5 (C-H) 130.3
C-6 (C-H) 133.2

Note: Data may vary slightly based on experimental conditions.[2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of 1-chloro-3-nitrobenzene is as follows:

o Sample Preparation: Dissolve approximately 10-50 mg of 1-chloro-3-nitrobenzene in about

0.75 mL of a deuterated solvent, such as chloroform-d (CDCIs), in a clean, dry NMR tube.[4]

Ensure the sample is fully dissolved.
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e Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a
300 MHz or 500 MHz instrument.[1]

o Data Acquisition:

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

o

For *H NMR, acquire the spectrum using a standard pulse sequence.

[e]

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCIs at 7.26
ppm) or an internal standard like tetramethylsilane (TMS).[4]

o

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectroscopic Data

The following table lists the characteristic IR absorption bands for 1-chloro-3-nitrobenzene.
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Wavenumber (cm~?) Vibrational Mode Intensity
3100 - 3000 Aromatic C-H stretch Medium
1580 - 1560 Aromatic C=C stretch Medium
1530 - 1515 Asymmetric NOz2 stretch Strong
1355 - 1345 Symmetric NOz2 stretch Strong
880 - 860 C-N stretch Medium
810 - 750 C-H out-of-plane bend Strong
740 - 720 C-Cl stretch Strong

Note: Peak positions can vary slightly depending on the sample preparation method.[5][6]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid compound like 1-chloro-3-
nitrobenzene is the KBr pellet technique:

e Sample Preparation:

o Thoroughly grind a small amount of 1-chloro-3-nitrobenzene (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o Place the resulting fine powder into a pellet press.
o Apply high pressure to form a thin, transparent KBr pellet.[7]
o Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.
o Record the spectrum, typically in the range of 4000 to 400 cm~1.

o A background spectrum of a blank KBr pellet or empty sample compartment should be
recorded and subtracted from the sample spectrum.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C121733&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C121733&Contrib=IARPA-IR-S&Type=IR-SPEC&Index=0
https://www.benchchem.com/product/b092001?utm_src=pdf-body
https://www.benchchem.com/product/b092001?utm_src=pdf-body
https://www.benchchem.com/product/b092001?utm_src=pdf-body
https://edu.rsc.org/download?ac=13848
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

Mass Spectrometry Data

The electron ionization (El) mass spectrum of 1-chloro-3-nitrobenzene shows several
characteristic fragments.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Fragment lon

157 100 [M]* (Molecular lon)
111 99.9 [M - NO2]*

75 91.2 [CeH3]*

99 47.0 [M - NOz - CIJ*

30 52.0 [NOJ*

Note: The molecular ion peak at m/z 157 corresponds to the nominal mass of 1-chloro-3-
nitrobenzene (CsH4CINO2). The presence of the chlorine isotope (3’Cl) will result in a smaller
M+2 peak at m/z 159.[3][8]

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an El mass spectrum is as follows:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC).

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion and various
fragment ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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o Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interrelationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information to elucidate the
structure of 1-chloro-3-nitrobenzene. NMR spectroscopy details the carbon-hydrogen
framework, IR spectroscopy identifies the key functional groups (nitro and chloro groups,
aromatic ring), and mass spectrometry determines the molecular weight and fragmentation

pattern.

Spectroscopic Workflow for 1-Chloro-3-nitrobenzene
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Caption: Workflow of Spectroscopic Analysis for 1-Chloro-3-nitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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